

Application Note: High-Resolution ^{13}C -NMR Spectroscopy Analysis of D-Lactose-1- ^{13}C

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Compound of Interest

Compound Name: *D-Lactose-1- ^{13}C*

Cat. No.: *B13362691*

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Introduction: Unveiling the Power of Isotopic Labeling in Carbohydrate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing intricate details about the carbon framework.^{[1][2]} However, the low natural abundance of the NMR-active ^{13}C isotope (approximately 1.1%) presents a significant sensitivity challenge, often requiring large sample quantities and extended acquisition times.^[1] The strategic incorporation of a ^{13}C label at a specific position within a molecule, such as in **D-Lactose-1- ^{13}C** , dramatically enhances the signal intensity of the labeled carbon. This targeted enrichment allows for more rapid and precise analysis, making it an invaluable tool for researchers, scientists, and drug development professionals.^[3]

This application note provides a comprehensive guide to the ^{13}C -NMR analysis of **D-Lactose-1- ^{13}C** . We will delve into the underlying principles, provide a detailed, field-proven experimental protocol, and offer insights into data interpretation. This guide is designed to empower researchers to leverage the benefits of ^{13}C -isotopic labeling for unambiguous structural characterization and quantitative analysis of this important disaccharide.

D-Lactose, a disaccharide composed of β -D-galactose and α/β -D-glucose, exists in solution as an equilibrium mixture of α and β anomers at the glucose unit. The 1-position of the glucose residue is the anomeric carbon, and its chemical environment is highly sensitive to its

stereochemistry. Labeling this specific position provides a direct and sensitive probe to study the anomeric equilibrium and interactions of lactose in various chemical and biological systems.

The Rationale Behind the Method: Causality in Experimental Design

The choice of ^{13}C -NMR spectroscopy for the analysis of **D-Lactose-1- ^{13}C** is predicated on several key advantages:

- **Enhanced Sensitivity:** The 99% enrichment of ^{13}C at the C1 position of the glucose moiety overcomes the primary limitation of natural abundance ^{13}C -NMR, leading to a significantly stronger signal for this specific carbon. This allows for the use of smaller sample quantities and drastically reduces experiment time.
- **Unambiguous Signal Assignment:** The intense signal from the labeled C1 carbon is easily distinguishable from the other carbon signals in the lactose molecule, simplifying spectral assignment. This is particularly beneficial in complex mixtures or when studying interactions with other molecules.
- **Direct Probe of Anomeric Configuration:** The chemical shift of the anomeric carbon (C1) is distinct for the α and β anomers of lactose.^[4] The ^{13}C -label at this position allows for precise determination of the anomeric ratio in solution.
- **Quantitative Potential:** With appropriate experimental parameters, the integrated intensity of the ^{13}C -labeled signal can be directly correlated to the concentration of **D-Lactose-1- ^{13}C** , enabling quantitative analysis.^{[5][6]}

Experimental Protocol: A Self-Validating System

This protocol is designed to provide high-quality, reproducible ^{13}C -NMR data for **D-Lactose-1- ^{13}C** .

Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation.

- **Analyte:** **D-Lactose-1- ^{13}C** monohydrate (99 atom % ^{13}C).

- Solvent: Deuterium oxide (D_2O , 99.9 atom % D) is the solvent of choice for carbohydrate analysis as it is transparent in the 1H NMR spectrum and readily dissolves lactose. The deuterium in D_2O provides the lock signal for the NMR spectrometer.
- Concentration: For a standard 5 mm NMR tube, a concentration of 10-20 mg of **D-Lactose-1- ^{13}C** in 0.6 mL of D_2O is recommended. This concentration provides an excellent signal-to-noise ratio for the labeled carbon in a relatively short acquisition time. For quantitative studies, precise weighing of the sample and a calibrated internal standard are necessary.
- Procedure:
 - Accurately weigh 10-20 mg of **D-Lactose-1- ^{13}C** monohydrate and transfer it to a clean, dry 5 mm NMR tube.
 - Add approximately 0.6 mL of D_2O to the NMR tube.
 - Vortex the tube until the sample is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution.
 - Allow the solution to equilibrate at room temperature for at least 4 hours to ensure the anomeric equilibrium between α - and β -lactose is established.[7]
 - For quantitative analysis, consider the addition of a relaxation agent like chromium(III) acetylacetonate ($Cr(acac)_3$) at a low concentration (e.g., 5-10 mM) to shorten the long relaxation times of quaternary carbons and the labeled C1, ensuring full relaxation between scans.[5][8]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

Parameter	Recommended Value	Rationale
Pulse Program	zgig or similar inverse-gated decoupling sequence	This pulse program decouples the protons during acquisition to produce sharp singlets for the carbon signals, but the decoupler is turned off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.[9]
Transmitter Frequency (¹³ C)	~100 MHz	Standard for a 400 MHz spectrometer.
Spectral Width	200 ppm (approx. 20,000 Hz)	Sufficient to cover the entire chemical shift range of carbohydrates.[2]
Acquisition Time (AQ)	1.0 - 2.0 s	A longer acquisition time provides better resolution.
Relaxation Delay (D1)	5 x T ₁ of the labeled C1	For quantitative analysis, a delay of at least 5 times the spin-lattice relaxation time (T ₁) of the slowest relaxing carbon (in this case, the labeled C1) is essential to allow for full magnetization recovery between pulses. A typical starting value is 10-20 seconds. If a relaxation agent is used, this delay can be significantly reduced.
Pulse Width (P1)	Calibrated 90° pulse	Ensures maximum signal intensity.
Number of Scans (NS)	128 or higher	The number of scans can be adjusted to achieve the

desired signal-to-noise ratio. Due to the ^{13}C enrichment, fewer scans are needed compared to a natural abundance sample.

Temperature

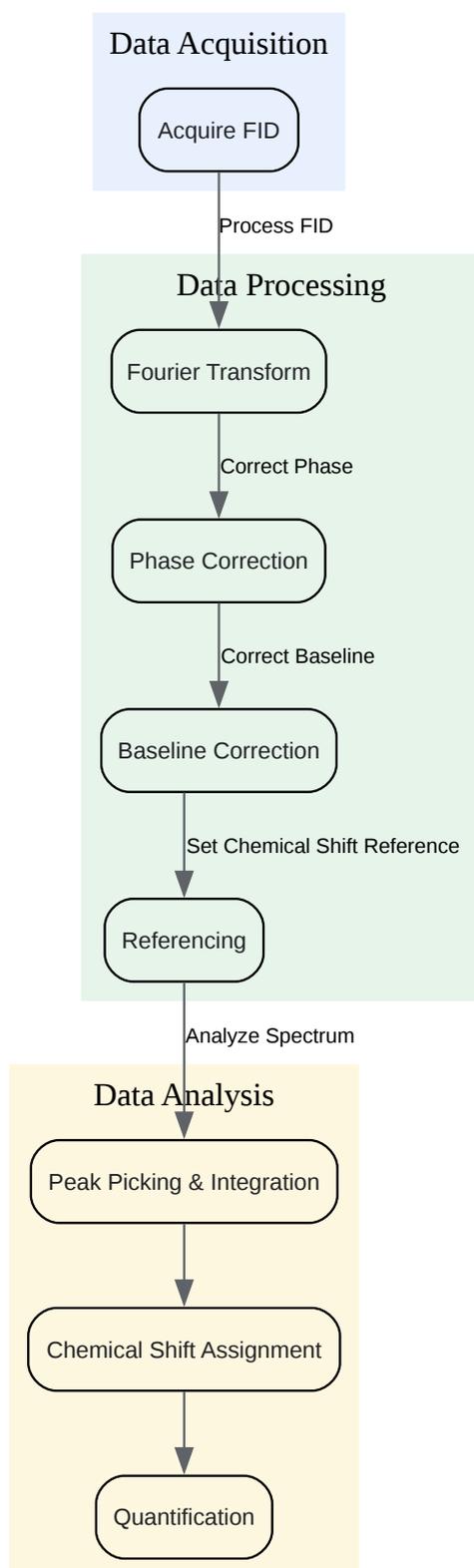
298 K (25 °C)

Standard operating temperature. Temperature should be kept constant to avoid shifts in chemical equilibrium and resonance frequencies.

Data Analysis and Interpretation

Data Processing Workflow

The acquired Free Induction Decay (FID) needs to be processed to obtain the final NMR spectrum. This can be performed using software such as Mnova or TopSpin.



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